molecular formula C16H12F6N2OS B2449978 3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone CAS No. 866143-13-7

3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

Cat. No. B2449978
CAS RN: 866143-13-7
M. Wt: 394.34
InChI Key: CBBCOVRKFRTUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a chemical compound with the molecular formula C16H12F6N2OS . It has an average mass of 394.335 Da and a monoisotopic mass of 394.057465 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H12F6N2OS . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Trifluoromethyl molecules have gained privileged recognition among medicinal and pharmaceutical chemists . The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of the trifluoromethyl group in a molecule can enhance its lipophilicity and metabolic stability, which are desirable properties in drug design .

Agrochemicals

The trifluoromethylation of carbon-centered radical intermediates is a key process in the synthesis of agrochemicals . The trifluoromethyl group can improve the biological activity of agrochemicals, making them more effective at protecting crops .

Materials Science

In materials science, the trifluoromethyl group is often used to modify the properties of materials . For example, it can be used to increase the hydrophobicity of a material, making it more resistant to water .

Radical Chemistry

Trifluoromethyl and allyl groups are often involved in radical chemistry . Sustainable photoredox- and electrochemical processes were employed to facilitate the relatively less explored radical cross electrophile coupling to access trifluoromethyl- and allyl-tertiary alcohols .

Synthesis of Heterocycles

Trifluoromethyl-containing heterocycles are important structures in organic chemistry . They can be synthesized from trifluoroacetimidoyl chlorides (TFAICs) and derivatives .

Bioisostere Synthesis

Both processes can also be applied for the synthesis of amine variant containing trifluoromethyl and allyl moiety which is considered as amide bioisostere . Bioisosteres are compounds that have similar physical or chemical properties and can be used to increase the diversity of chemical libraries for drug discovery .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis .

properties

IUPAC Name

3-prop-2-enyl-6-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2OS/c1-2-6-24-13(25)8-12(16(20,21)22)23-14(24)26-9-10-4-3-5-11(7-10)15(17,18)19/h2-5,7-8H,1,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBCOVRKFRTUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

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